

Application Notes: OVA Peptide (257-264) for In Vivo CTL Killing Assays

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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B10769270

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Introduction

The in vivo cytotoxic T lymphocyte (CTL) killing assay is a powerful method to quantify the antigen-specific cytolytic activity of CD8+ T cells within a living organism.[1][2][3][4][5] This assay provides a functional readout of the efficacy of a T cell response, which is crucial for evaluating vaccines and immunotherapies.[1][6] The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope.[1][6] In C57BL/6 mice, SIINFEKL binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, making it an ideal model antigen for stimulating and measuring CD8+ T cell responses.[1][6][7][8]

The assay principle involves immunizing mice to generate an OVA-specific CTL response. Subsequently, two populations of syngeneic splenocytes are prepared as targets. One population is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester), while a control population is left unpulsed and labeled with a low concentration of CFSE.[2][9] These two populations are mixed and adoptively transferred into the immunized mice. After a short incubation period, the specific elimination of the peptide-pulsed (CFSE^{high}) target cells by the host's CTLs is quantified by flow cytometry, providing a direct measure of in vivo cytotoxicity.[2][5]

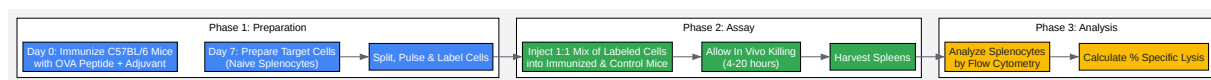
Quantitative Data Summary

The following table summarizes typical quantitative parameters used in an in vivo CTL killing assay with OVA Peptide(257-264). These values may require optimization depending on the

specific experimental context.

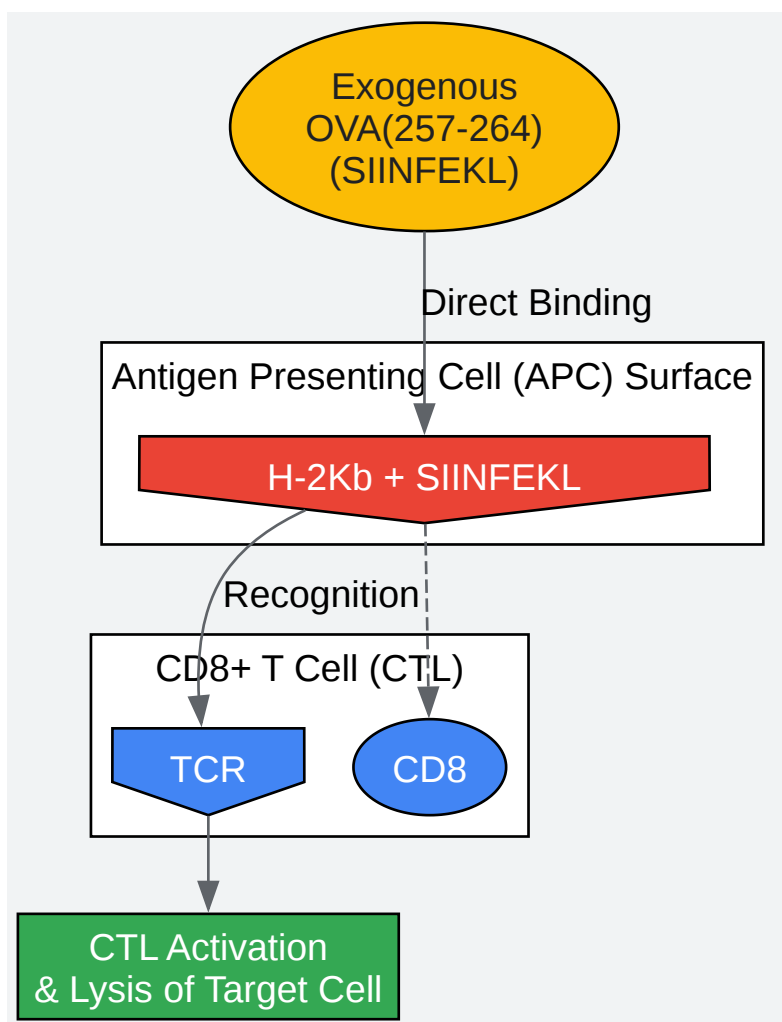
Parameter	Typical Value	Source(s)
Mouse Strain	C57BL/6	[1][2]
Immunization Dose	50 µg of purified peptide per mouse	[9][10]
Immunization Timeline	7 days prior to adoptive transfer	[2][3][4][5]
Target Cell Source	Splenocytes from naive syngeneic mice	[11][12]
Peptide Pulsing Conc.	1 µg/mL to 10 µM	[9][12]
CFSE _{high} Conc.	2.5 µM - 5.0 µM	[12]
CFSE _{low} Conc.	0.25 µM - 0.5 µM (10-fold less than high)	[2][11][12]
Adoptive Transfer	1 x 10 ⁷ to 2 x 10 ⁷ total cells per mouse	[12]
Target:Control Ratio	1:1	[2][12]
In Vivo Killing Time	4 - 20 hours	[10][11][12][13]

Experimental Workflow and Signaling Pathway



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Caption: Experimental workflow for the in vivo CTL killing assay.



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Caption: MHC Class I presentation of exogenous OVA peptide to a CTL.

Detailed Experimental Protocols

A. Immunization of Mice (Day -7)

- **Preparation of Immunogen:** To elicit a robust CTL response, prepare an immunization mixture. For each C57BL/6 mouse, dissolve 50 µg of OVA(257-264) peptide in a suitable adjuvant according to the manufacturer's protocol. A common formulation is peptide emulsified in Complete Freund's Adjuvant (CFA) or with a TLR agonist like Poly(I:C).^{[9][10]}
- **Immunization:** Inject each mouse with the prepared immunogen via a subcutaneous or intraperitoneal route. House the mice for 7 days to allow for the development of a primary

CTL response.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Include a control group of mice that receive adjuvant only or PBS.

B. Preparation of Target Cells (Day 0)

- Spleen Harvest: Humanely euthanize a naive, non-immunized syngeneic (C57BL/6) mouse. [\[11\]](#)
- Prepare Single-Cell Suspension: Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium. Gently mash the spleen through a 70 μ m cell strainer using the plunger of a syringe to create a single-cell suspension.[\[10\]](#)
- Lyse Red Blood Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the pellet in RBC Lysis Buffer (e.g., ACK buffer) and incubate for 2-3 minutes at room temperature. Quench the reaction by adding an excess of complete RPMI medium.
- Wash and Count: Wash the cells twice with complete RPMI. After the final wash, resuspend the cells in PBS and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 2×10^7 cells/mL in PBS.[\[12\]](#)

C. Peptide Pulsing and CFSE Labeling

- Divide Cells: Split the splenocyte suspension into two equal volumes in separate conical tubes. These will be the "Target" and "Control" populations.[\[12\]](#)
- Peptide Pulsing (Target Population): To the "Target" tube, add OVA(257-264) peptide to a final concentration of 1-2 μ g/mL.[\[9\]](#)[\[12\]](#) Incubate for 60-90 minutes at 37°C in a water bath or incubator, mixing gently every 30 minutes.[\[9\]](#)[\[12\]](#) To the "Control" tube, add an equivalent volume of PBS.
- CFSE Labeling:
 - Wash both cell populations twice with a large volume of PBS to remove excess peptide and serum.
 - Resuspend each cell pellet in pre-warmed PBS at 1×10^7 cells/mL.

- To the peptide-pulsed "Target" population, add CFSE stock solution to a final concentration of 2.5 μ M (CFSE_{high}).[\[2\]](#)
- To the non-pulsed "Control" population, add CFSE stock solution to a final concentration of 0.25 μ M (CFSE_{low}).[\[2\]](#)
- Immediately vortex to mix and incubate for 10-15 minutes at 37°C, protected from light.[\[9\]](#)
[\[12\]](#)
- Quench and Wash: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (the serum proteins will bind excess CFSE).[\[14\]](#) Incubate on ice for 5 minutes. Wash the cells three times with cold PBS to remove unbound CFSE.

D. Adoptive Transfer of Target Cells

- Cell Preparation: After the final wash, resuspend each cell population in sterile, cold PBS. Count each population and adjust the concentration so they are equal.
- Mix and Inject: Combine the CFSE_{high} (Target) and CFSE_{low} (Control) populations at a 1:1 ratio.[\[2\]](#)[\[12\]](#)
- Injection: Inject approximately 200 μ L of the mixed cell suspension (containing a total of 1-2 x 10⁷ cells) intravenously (e.g., via the tail vein) into both the immunized and control (non-immunized) recipient mice.[\[10\]](#)[\[12\]](#) Reserve a small aliquot of the 1:1 mixture to run on the flow cytometer as a non-transferred control to confirm initial ratios and staining.[\[10\]](#)

E. Analysis of In Vivo Killing

- Incubation: Allow 4 to 20 hours for the CTLs in the recipient mice to kill the target cells.[\[10\]](#)
[\[12\]](#)[\[13\]](#) Shorter time points (4-6 hours) are common and minimize the influence of homeostatic proliferation or cell migration differences.[\[10\]](#)[\[11\]](#)
- Harvest Spleens: After the incubation period, humanely euthanize the recipient mice and harvest their spleens.
- Process for Flow Cytometry: Prepare single-cell suspensions from the harvested spleens as described in Step B.

- Acquisition: Analyze the cells using a flow cytometer. Gate on the live lymphocyte population and acquire a sufficient number of events (e.g., 100,000 to 500,000) to clearly resolve the two CFSE peaks.

F. Calculation of Specific Lysis

- Determine Ratios: For each mouse, determine the percentage of cells in the CFSE_{low} peak and the CFSE_{high} peak within the live cell gate. Calculate the ratio of control to target cells:
 - $\text{Ratio} = (\% \text{ CFSE}_{\text{low}} \text{ cells} / \% \text{ CFSE}_{\text{high}} \text{ cells})$
- Calculate Specific Lysis: Use the ratios from the immunized and non-immunized control mice to determine the percentage of specific killing.^[11] The ratio in non-immunized mice serves as the baseline.
 - $\% \text{ Specific Lysis} = [1 - (\text{Ratio}_{\text{non-immunized}} / \text{Ratio}_{\text{immunized}})] \times 100$ ^[15]

This formula normalizes for any non-specific loss of cells and reflects the antigen-specific cytotoxic activity of the host's CD8⁺ T cells.

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